6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Description
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide is a heterocyclic compound featuring a bipyridinyl core with a tetrahydro-2H-pyridine ring fused to a chlorinated and trifluoromethyl-substituted pyridine moiety. This compound’s structural complexity, including electron-withdrawing substituents (Cl and CF₃), suggests applications in medicinal chemistry, such as antimicrobial or enzyme-inhibiting agents .
Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-10(18-9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZTZEFWEQDWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Esters
A common and reliable method is the hydrazinolysis of esters derived from the target carboxylic acid:
- The carboxylic acid is first esterified (e.g., methyl ester formation via reflux with methanol and catalytic sulfuric acid).
- The ester is then refluxed with hydrazine hydrate in ethanol, converting the ester to the hydrazide.
- This two-step method has been reported to give nearly quantitative yields for related trifluoromethyl-substituted benzoic acid hydrazides.
- High yields (often >85%)
- Mild reaction conditions
- Straightforward purification
Direct Hydrazide Formation from Carboxylic Acids
Alternative methods involve direct conversion of carboxylic acids to hydrazides without isolating esters:
- Activation of the acid to an intermediate such as an acid chloride or activated ester (e.g., using reagents like diphenylphosphoryl azide or trichlorophosphate).
- Reaction with hydrazine under controlled conditions to yield the hydrazide.
- This method is useful for sensitive substrates or when esters are difficult to isolate.
Specific Preparation of Substituted Bipyridinyl Hydrazides
Preparation of the Substituted Pyridine Carboxylic Acid Precursor
The preparation of 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid derivatives with chloro and trifluoromethyl substituents involves:
- Chlorination and trifluoromethylation of pyridine rings or bipyridine scaffolds.
- Diazotization and chlorination steps to introduce chloro substituents on pyridine rings under acidic conditions with controlled temperature and pH.
- Purification by acidification and filtration to isolate high-purity carboxylic acid intermediates.
Hydrazide Formation
Following the preparation of the substituted carboxylic acid:
- The acid can be converted to the hydrazide by reacting with hydrazine hydrate, typically in ethanol or another suitable solvent, under reflux conditions.
- Continuous flow methods have been demonstrated to efficiently convert carboxylic acids to hydrazides with short residence times (13-25 minutes) and yields ranging from 65-91%, which could be adapted for this compound.
- Reaction parameters such as temperature, reagent concentration, and flow rates are optimized to control precipitation and maximize yield.
Example Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting substituted carboxylic acid (6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid) | Purification by acidification and filtration after chlorination/diazotization | 70-75% | High purity (>95% by HPLC) |
| 2 | Hydrazine hydrate, ethanol, reflux 2-5 hours | Hydrazinolysis of the acid to hydrazide | 85-90% | Monitoring by TLC or HPLC |
| 3 | Isolation by filtration, washing, drying | Pure hydrazide obtained | - | Characterization by NMR, IR, MS |
Research Findings and Optimization
- Continuous flow synthesis offers scalability and reproducibility for hydrazide preparation, allowing for large-scale production with consistent quality.
- Diazotization followed by chlorination enables selective introduction of chloro substituents on pyridine rings, critical for the target compound's structure.
- Hydrazinolysis conditions (solvent, temperature, hydrazine concentration) are crucial to avoid side reactions such as cyclization or incomplete conversion.
- Characterization by NMR, HPLC, and MS confirms the identity and purity of the hydrazide product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrazinolysis of ester | Methyl ester of substituted acid | Hydrazine hydrate, ethanol | Reflux 2-5 h | 85-90% | High yield, mild conditions | Requires ester synthesis step |
| Direct amidation | Carboxylic acid | Diphenylphosphoryl azide, hydrazine | Mild heating | 70-85% | Avoids ester step | Requires activated intermediates |
| Continuous flow hydrazinolysis | Carboxylic acid | Hydrazine hydrate | 13-25 min residence time | 65-91% | Scalable, fast | Requires flow equipment |
| Diazotization/chlorination (for precursor) | Amino-substituted pyridine acid | Sodium nitrite, HCl, chlorine source | 0-50°C, pH control | ~70% | Selective substitution | Multi-step, careful pH control |
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can lead to the formation of azides, while nucleophilic substitution of the chloro group can lead to the formation of various substituted bipyridinyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against a range of bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : The structural features of this compound suggest potential antitumor properties. Its ability to interact with cellular targets may inhibit tumor growth or induce apoptosis in cancer cells.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
Mechanism of Action
The mechanism of action of 6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. Additionally, it can interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
6-Chloropyridin-3-yl Acetic Acid Hydrazide ()
- Structure : Contains a chloropyridinyl backbone linked to an acetic acid hydrazide group.
- Key Differences : Lacks the bipyridinyl system and trifluoromethyl group present in the target compound.
- Applications : Serves as a precursor for synthesizing 1,2,4-triazole derivatives with demonstrated antibacterial activity. The absence of the trifluoromethyl group may reduce lipophilicity and metabolic stability compared to the target compound .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid () Structure: A pyrazolo-pyridine fused system with chloro, cyclopropyl, and fluorophenyl substituents. Key Differences: The pyrazolo-pyridine core differs from the bipyridinyl scaffold, and the fluorine atom is positioned on a phenyl ring rather than as a trifluoromethyl group. The fluorine substituent may enhance target binding via polar interactions, while the trifluoromethyl group in the target compound could improve membrane permeability .
Butyric Acid, 4-Chloro-, 2-(5-(4-Chlorophenyl)-3-as-Triazinyl) Hydrazide () Structure: A butyric acid hydrazide derivative with a triazinyl-chlorophenyl substituent. Applications: Hydrazide functionality enables chelation or coordination chemistry, but the lack of aromatic bicyclic systems may limit its utility in enzyme inhibition .
Data Table: Comparative Analysis
Research Findings and Key Insights
Synthetic Versatility : The target compound’s hydrazide group enables derivatization into heterocycles (e.g., triazoles), similar to 6-chloropyridin-3-yl acetic acid hydrazide, which forms bioactive 1,2,4-triazoles .
The bipyridinyl system offers rigidity for selective enzyme binding, contrasting with linear analogues like butyric acid hydrazide .
Biological Activity
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a bipyridine core with various substituents that enhance its lipophilicity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₄ClF₃N₄O
- Molecular Weight : 322.71 g/mol
- CAS Number : 1208081-19-9
- Structure : The compound includes a chloro group and a trifluoromethyl group attached to a bipyridine framework, along with a carboxylic acid and hydrazide functional group .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. Key areas of interest include:
- Antimicrobial Activity : This compound has shown potential antimicrobial properties against various pathogens.
- Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects on certain cancer cell lines.
- Antiparasitic Properties : Its structural characteristics may contribute to efficacy against parasitic infections.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows for interaction with cellular membranes, potentially leading to cell lysis.
- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, disrupting replication processes.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of similar bipyridine derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the chloro group was also found to contribute positively to this activity.
Antitumor Activity
In vitro assays demonstrated that this compound showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated promising potential for further development as an anticancer agent .
Antiparasitic Effects
Research into the antiparasitic properties of related compounds suggests that the unique structure of this hydrazide could provide effective treatment options for diseases such as malaria and leishmaniasis. Further studies are required to elucidate the specific mechanisms involved .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-Chloro-3-pyridinecarboxylic acid | Contains a chloro group on a pyridine ring | Antimicrobial | Simpler structure without bipyridine |
| 4-Trifluoromethylbenzohydrazide | Trifluoromethyl group on benzene | Antitumor activity | Lacks the bipyridine core |
| 2-Hydrazinobenzothiazole | Contains a hydrazine moiety | Antiparasitic properties | Different heterocyclic structure |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing reaction conditions during the synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Palladium or copper catalysts (e.g., for cyclization or coupling steps) are critical for improving yield and regioselectivity. Evidence from analogous hydrazide syntheses suggests that Pd catalysts enhance cross-coupling efficiency in heterocyclic systems .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions .
- Temperature Control : Multi-step reactions often require gradient heating (e.g., 40–100°C) to balance reaction kinetics and thermal stability of intermediates .
- Algorithmic Optimization : Bayesian optimization or heuristic algorithms can systematically explore reaction parameters (e.g., pH, stoichiometry) to maximize yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use agar dilution or broth microdilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Studies : Target enzymes (e.g., kinases or proteases) with fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cell viability at varying concentrations .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Comparative Analysis : Evaluate differences in catalysts (e.g., Pd vs. Cu), solvent polarity, or protecting group strategies. For example, Pd-catalyzed reactions may yield 15–20% higher outputs than Cu in analogous hydrazide syntheses .
- Statistical Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent ratios) and apply ANOVA to assess significance .
- Side-Reaction Monitoring : LC-MS or TLC tracking can detect byproducts (e.g., dechlorinated intermediates) that reduce yield .
Q. What computational strategies can predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes), focusing on hydrogen bonding with the hydrazide moiety .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Functional Group Tuning :
- Hydrophilicity : Introduce sulfonate groups via nucleophilic substitution at the chloropyridinyl position to improve solubility .
- Metabolic Stability : Replace the hydrazide with a methyl ester prodrug, which hydrolyzes in vivo to the active form .
- Core Structure Diversification :
- Heterocycle Fusion : Attach a thiazolo[5,4-b]pyridine moiety via Suzuki-Miyaura coupling to enhance bioactivity .
- Fluorine Scanning : Add para-fluoro substituents to the bipyridinyl ring to boost membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
